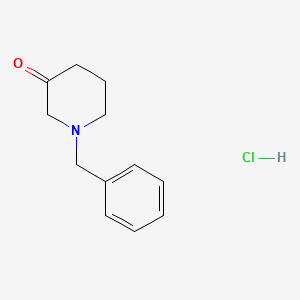

1-Benzylpiperidin-3-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWSFXNSJDMRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198654 | |

| Record name | 1-Benzyl-3-piperidone hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-58-1 | |

| Record name | 1-Benzyl-3-piperidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-piperidone hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-piperidone hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-one hydrochloride is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring a benzyl-protected piperidine ring with a ketone functionality, makes it a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities associated with the N-benzylpiperidine scaffold.

Chemical and Physical Properties

The properties of this compound and its hydrate form are summarized below. These compounds are typically encountered as white to off-white or cream to pale brown crystalline powders.[1]

Quantitative Data Summary

| Property | This compound | This compound Hydrate | Reference(s) |

| CAS Number | 50606-58-1 | 50606-58-1 | [2] |

| Molecular Formula | C₁₂H₁₆ClNO | C₁₂H₁₅NO·HCl·H₂O | [1][2] |

| Molecular Weight | 225.72 g/mol | 243.73 g/mol | [2] |

| Melting Point | 170 °C | Not specified | [2] |

| Boiling Point | 294 °C | Not specified | [2] |

| Appearance | White to off-white solid | Cream to pale brown powder | [1] |

| Solubility | Slightly soluble in water | Not specified | [3] |

Spectroscopic Data

| Type | Data Summary |

| ¹H NMR | Spectrum available. |

| IR | Spectrum available. |

| Mass Spec | Data available for related compounds. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. Below is a detailed protocol adapted from a common synthetic strategy.

Method: From N-benzylglycine ethyl ester

This method involves the preparation of N-benzylglycine ethyl ester, followed by condensation, cyclization, and hydrolysis to yield the final product.

Step 1: Preparation of N-benzylglycine ethyl ester (Intermediate IV) [4]

-

In a 1000 mL three-necked flask, dissolve 43 g (0.4 mol) of benzylamine in 250 mL of dichloromethane.

-

Add 45.6 g (0.2 mol) of benzyltriethylammonium chloride and 154.8 g (1.2 mol) of diisopropylethylamine.

-

Stir the mixture at room temperature.

-

Prepare a solution of 217.3 g (1.2 mol) of 2-bromoacetate in 150 mL of dichloromethane and add it dropwise to the reaction mixture.

-

After the addition is complete, continue stirring at 25-28 °C for 4 hours.

-

Monitor the reaction by HPLC.

-

Upon completion, cool the reaction mixture to 0-5 °C and let it stand for 1.5 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain N-benzylglycine ethyl ester as a light brown grease. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound [4]

-

In a 1000 mL three-necked flask, dissolve 75.5 g (0.39 mol) of the N-benzylglycine ethyl ester from the previous step in 500 mL of chloroform.

-

Add 152 g (0.78 mol) of 4-chloro ethyl n-butyrate and 161.5 g (1.17 mol) of potassium carbonate.

-

Heat the mixture to reflux and maintain at 66-68 °C for 24 hours, with stirring.

-

Monitor the reaction by HPLC.

-

Once the reaction is substantially complete, cool the mixture to room temperature and filter.

-

The filtrate, containing the intermediate III, is carried forward directly.

-

This intermediate is then subjected to cyclization and hydrolysis with an acid (hydrochloric acid) to form the hydrochloride salt.[4]

-

The final product is isolated by crystallization from a suitable solvent such as acetonitrile, ethyl acetate, or isopropanol.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A general-purpose HPLC method can be developed for the analysis of this compound, ensuring purity and quantifying the product.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Kromasil C18, 4.6 mm x 250 mm, 10 µm particle size.[5]

-

Mobile Phase: A gradient elution using a mixture of:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile

-

C: Methanol[5]

-

-

Gradient Program:

-

0-8 min: 90-50% A, 1-20% B, 9-30% C

-

8-15 min: Hold at 50% A, 20% B, 30% C

-

15-17 min: 50-30% A, 20-50% B, 30% C

-

17-20 min: 30-5% A, 50-90% B, 30-5% C

-

20-22 min: 5-90% A, 90-1% B, 5-9% C[5]

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 250 nm.[5]

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., 0.01M HCl) to a known concentration.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the broader class of N-benzylpiperidine derivatives has demonstrated significant biological activity, particularly as modulators of neurotransmitter systems.[3] Research has shown that these compounds can interact with dopamine and serotonin receptors, suggesting potential applications in the treatment of neurological disorders.[3]

Specifically, derivatives of N-benzylpiperidine have been investigated as antagonists for the dopamine D4 receptor and as inhibitors of the serotonin transporter (SERT).[6][7] The N-benzylpiperidine motif is considered a key pharmacophoric group responsible for these interactions.[8]

The following diagram illustrates the potential interaction of N-benzylpiperidine derivatives with dopamine and serotonin signaling pathways at the synaptic level.

Caption: Interaction of N-benzylpiperidine derivatives with neurotransmitter systems.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile starting material. Furthermore, the demonstrated biological activities of the N-benzylpiperidine scaffold, particularly in modulating key neurotransmitter pathways, underscore the potential for this class of compounds in the development of novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

- 1. 1-Benzyl-3-piperidone hydrochloride hydrate 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 50606-58-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Benzylpiperidin-3-one hydrochloride, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory application and process optimization.

Introduction

This compound is a critical building block in the synthesis of a range of pharmaceutical compounds, including analgesics and psychoactive agents.[1] Its molecular structure allows for versatile chemical modifications, making it a valuable intermediate in drug discovery and development. This guide explores the most prevalent and efficient synthesis pathways, offering a comparative analysis of their methodologies and outcomes.

Synthesis Pathways

Three primary synthetic routes for this compound have been prominently reported in the scientific literature and patent filings. These pathways originate from readily available starting materials: 3-hydroxypyridine, γ-butyrolactone, and benzylamine.

Pathway 1: Synthesis from 3-Hydroxypyridine

This is one of the most common methods for preparing this compound. The synthesis involves the benzylation of 3-hydroxypyridine, followed by reduction of the pyridine ring and subsequent oxidation of the hydroxyl group to a ketone.

Logical Relationship of Pathway 1

Caption: Synthesis of this compound from 3-Hydroxypyridine.

Experimental Protocol:

A detailed experimental protocol derived from patent literature is as follows:[2][3]

-

N-Benzylation: 3-Hydroxypyridine is dissolved in an organic solvent such as toluene. Benzyl chloride is added dropwise under reflux conditions (100-110 °C), and the reaction is continued for 2-4 hours to yield 1-benzyl-3-hydroxypyridinium chloride (Product A).[2]

-

Reduction: The resulting product (A) is dissolved in an alcohol-based solvent. Sodium borohydride is added under an ice bath, and the mixture is stirred at room temperature for 10-15 hours. After quenching the reaction with water and removing the alcohol, the pH is adjusted to 1-2 with a strong acid. The aqueous phase is separated and then made alkaline (pH 13-14) to obtain 1-benzyl-3-hydroxypiperidine (Product B).[2]

-

Oxidation: The hydroxyl group of Product B is oxidized to a ketone using a Swern oxidation or a similar mild oxidizing agent to produce 1-benzylpiperidin-3-one.[2]

-

Salt Formation: The resulting 1-benzylpiperidin-3-one is dissolved in a suitable solvent like ethyl acetate, and a solution of hydrochloric acid in ethyl acetate is added to adjust the pH to 1-2. The mixture is stirred and cooled to allow for the precipitation of this compound, which is then filtered and dried.[2]

Quantitative Data:

| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 1-4 | 3-Hydroxypyridine | Benzyl chloride, Sodium borohydride, Oxidizing agent, HCl | Toluene, Alcohol, Ethyl acetate | 77-90% | 90-98% | [2] |

Pathway 2: Synthesis from γ-Butyrolactone

This pathway involves a multi-step synthesis starting from γ-butyrolactone, which is a less direct but established route.

Experimental Workflow for Pathway 2

Caption: Multi-step synthesis of this compound from γ-Butyrolactone.

Experimental Protocol:

This method involves six key steps as outlined in the literature[4][5]:

-

Benzylaminolysis: Reaction of γ-butyrolactone with benzylamine.

-

Hydrolysis: Hydrolysis of the resulting amide.

-

Esterification: Esterification of the carboxylic acid.

-

Condensation: Condensation with ethyl bromoacetate.

-

Cyclization and Decarboxylation: Intramolecular cyclization followed by hydrolysis and decarboxylation to yield 1-benzyl-3-piperidone.

-

Salt Formation: Conversion to the hydrochloride salt.

Quantitative Data:

| Step | Overall Yield | Reference |

| 1-6 | 18.27% | [5][6] |

Pathway 3: Synthesis from Benzylamine

A more recent and efficient approach starts with benzylamine and a 2-halogenated ethyl acetate, followed by reaction with a 4-halogenated butyrate.

Signaling Pathway Diagram for Pathway 3

Caption: Synthesis of this compound starting from Benzylamine.

Experimental Protocol:

The synthesis proceeds through the following steps[5][6]:

-

Preparation of N-benzyl glycine ethyl ester (Intermediate IV): Benzylamine is dissolved in an organic solvent (e.g., dichloromethane), and a 2-halogenated ethyl acetate (e.g., 2-bromoacetate), a base (e.g., diisopropylethylamine), and a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) are added. The reaction is carried out at room temperature.[5][6]

-

Preparation of Intermediate III: Intermediate IV is dissolved in a solvent like chloroform, and a 4-halogenated ethyl butyrate (e.g., 4-chloro ethyl butyrate) and a base (e.g., potassium carbonate) are added. The mixture is heated under reflux.[5]

-

Cyclization to Intermediate II: Intermediate III undergoes a base-catalyzed intramolecular cyclization to form 1-benzyl-3-oxopiperidine-4-carboxylate (Intermediate II).[5]

-

Hydrolysis and Decarboxylation: Intermediate II is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux to afford 1-benzylpiperidin-3-one.[5][6]

-

Crystallization: The final product is obtained by crystallization from a suitable solvent.[5][6]

Quantitative Data:

| Step | Intermediate | Yield | Purity (HPLC) | Reference |

| 1 | N-benzyl glycine ethyl ester | 97.7% | 98.4% | [5][6] |

| 2 | Intermediate III | - | 95.7% | [5] |

| 3 | 1-Benzyl-3-oxopiperidine-4-carboxylate | - | 92.6% | [5][6] |

| Overall (3 steps to free base) | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester | 86.6 - 88.0% | 90.9 - 93.2% | [7] |

Conclusion

This guide has detailed three primary synthetic pathways for this compound. The method starting from 3-hydroxypyridine offers high yields and purity. The route from γ-butyrolactone is a longer, lower-yielding process. The synthesis beginning with benzylamine presents a modern, efficient alternative with high intermediate yields and purities. The choice of a particular pathway will depend on factors such as the availability of starting materials, cost considerations, and desired scale of production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 3. Synthesizing method of 1-benzyl-piperidone hydrochloride (2012) | Jiandong Li | 5 Citations [scispace.com]

- 4. Synthesizing method of 1-benzyl-piperidone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 6. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 7. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific mechanism of action for 1-benzylpiperidin-3-one hydrochloride. This guide synthesizes information from studies on structurally related N-benzylpiperidine derivatives to infer its potential pharmacological activities and guide future research.

Introduction

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its structural flexibility and three-dimensional nature, which makes it a valuable component in drug discovery.[1] This core is present in numerous approved drugs and clinical candidates.[1] this compound is a derivative of this important class of compounds. While it is frequently utilized as a chemical intermediate in the synthesis of more complex molecules, its inherent biological activities are less well-defined.[2][3] This document explores the potential mechanisms of action of this compound by examining the pharmacological profiles of its close analogs. The primary putative targets for N-benzylpiperidine derivatives include acetylcholinesterase (AChE), the serotonin transporter (SERT), histone deacetylases (HDACs), and sigma (σ) receptors.

Potential Mechanisms of Action

Based on the pharmacology of related N-benzylpiperidine derivatives, this compound could potentially exert its effects through one or more of the following mechanisms.

Acetylcholinesterase (AChE) Inhibition

A significant body of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.[6][7]

Derivatives of 1-benzylpiperidine have been shown to interact with key residues in the active site of AChE.[7] Molecular docking studies of related compounds have revealed π-π interactions between the benzyl group of the N-benzylpiperidine moiety and aromatic residues such as Tyr341, Tyr337, and Tyr72 within the enzyme's active site.[7] These interactions are crucial for the stable binding of the ligand to the enzyme.[7] Given the presence of the N-benzylpiperidine core, it is plausible that this compound could exhibit inhibitory activity against AChE.

Figure 1: Potential Cholinergic Signaling Pathway Inhibition.

Serotonin Transporter (SERT) Modulation

Several N-benzylpiperidine and 1-benzoylpiperidine derivatives have been evaluated for their affinity to the serotonin transporter (SERT).[7] SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition is a common mechanism for antidepressant medications. Competitive binding studies using [³H]-paroxetine have been employed to determine the binding affinity (Ki) of these compounds for SERT.[7] While some derivatives show low micromolar affinity for SERT, the structural features that favor SERT binding appear to be distinct from those that optimize AChE inhibition.[7] The potential for this compound to interact with SERT would depend on how its specific structure aligns with the pharmacophore for SERT ligands.

Other Potential Targets

-

Histone Deacetylase (HDAC) Inhibition: Some N-benzylpiperidine derivatives have been designed as dual inhibitors of HDAC and AChE for the treatment of Alzheimer's disease.[4]

-

Sigma (σ) Receptors: Benzylpiperidine analogs are known to exhibit high affinity for sigma receptors, particularly the σ1 subtype.[8] These receptors are involved in modulating various neurotransmitter systems.[8]

-

Dopamine and Opioid Receptors: Preliminary research on related compounds, such as 1-benzylpiperidin-3-amine dihydrochloride, suggests potential interactions with dopamine receptors.[9] The broader class of benzylpiperidines has also been investigated for activity at opioid receptors.[8]

-

Antimicrobial and Antimitotic Activity: Derivatives of N-benzyl piperidin-4-one have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing potent activity against E. coli and Aspergillus niger.[10] Additionally, N-benzyl piperidin-4-one oxime has been studied for its antimitotic activity.[11]

Quantitative Data for N-Benzylpiperidine Derivatives

The following table summarizes the biological activity data for several N-benzylpiperidine derivatives from the literature. This data provides a reference for the potential potency of this compound if it were to act on these targets.

| Compound ID | Target | Assay Type | Measured Value (µM) | Reference |

| Compound 19 | AChE | Inhibition | IC₅₀ = 5.10 ± 0.24 | [7] |

| Galantamine | AChE | Inhibition | IC₅₀ = 1.19 ± 0.046 | [7] |

| Compounds 7-10 | AChE | Inhibition | IC₅₀ = 28 - 41 | [7] |

| Compounds 12-16 | SERT | Binding Affinity | Kᵢ in low µM range | [7] |

| Compound d5 | HDAC | Inhibition | IC₅₀ = 0.17 | [4] |

| Compound d5 | AChE | Inhibition | IC₅₀ = 6.89 | [4] |

| Compound d10 | HDAC | Inhibition | IC₅₀ = 0.45 | [4] |

| Compound d10 | AChE | Inhibition | IC₅₀ = 3.22 | [4] |

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in silico experiments would be required.

AChE and BuChE Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution (from electric eel or human recombinant) and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATChI).

-

Measure the absorbance of the yellow product continuously for several minutes at 412 nm using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

A similar protocol is used for butyrylcholinesterase (BuChE) inhibition, using butyrylthiocholine iodide as the substrate.

SERT Radioligand Binding Assay

This assay determines the affinity of a compound for the serotonin transporter.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-paroxetine) for binding to SERT in membranes prepared from cells expressing the transporter (e.g., HEK293 cells).

Methodology:

-

Prepare homogenized cell membranes from a cell line stably expressing human SERT (h-SERT).

-

In assay tubes, incubate the cell membranes with a fixed concentration of [³H]-paroxetine and varying concentrations of the test compound, this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled SERT ligand (e.g., fluoxetine).

-

After incubation to equilibrium, the bound and free radioligands are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing the bound ligand) is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Molecular Docking

This in silico method predicts the binding mode of a ligand to its target protein.

Methodology:

-

Obtain the 3D crystal structure of the target protein (e.g., human AChE from the Protein Data Bank, PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of this compound.

-

Define the binding site on the protein, typically based on the location of a co-crystallized ligand or known active site residues.

-

Use a docking software (e.g., AutoDock, Glide) to place the ligand into the defined binding site in multiple possible conformations and orientations.

-

Score the resulting poses based on a scoring function that estimates the binding affinity.

-

Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the protein.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the pharmacological profile of a novel compound like this compound.

Figure 2: Pharmacological Characterization Workflow.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship between the core chemical structure and its potential biological activities based on evidence from related compounds.

Figure 3: Logical Relationship of Scaffold to Potential Activities.

Conclusion and Future Directions

While this compound is primarily documented as a synthetic intermediate, its core N-benzylpiperidine structure suggests a rich, yet unexplored, pharmacological potential. Based on extensive research into its analogs, the most probable mechanisms of action involve the inhibition of acetylcholinesterase and modulation of the serotonin transporter. Other potential targets, including HDACs and sigma receptors, also warrant investigation.

To definitively establish the mechanism of action, a systematic evaluation of this compound is necessary. This should begin with a broad panel of in vitro binding and enzymatic assays against the targets identified in this guide, followed by more detailed kinetic studies for any confirmed hits. Subsequent in silico modeling can provide insights into the specific molecular interactions driving its activity. This structured approach will clarify the pharmacological profile of this compound and determine its potential as a lead compound for drug development.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 3. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidin-3-one hydrochloride (CAS No: 50606-58-1), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |

| 3.65 | s | 2H | Benzyl CH₂ |

| 2.80 - 3.20 | m | 4H | Piperidine ring protons (positions 2 & 6) |

| 2.40 - 2.60 | m | 2H | Piperidine ring protons (position 4) |

| 2.10 - 2.30 | m | 2H | Piperidine ring protons (position 5) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 208.0 | C=O (Ketone) |

| 137.5 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 62.5 | Benzyl CH₂ |

| 57.0 | Piperidine C2 |

| 54.0 | Piperidine C6 |

| 46.0 | Piperidine C4 |

| 41.0 | Piperidine C5 |

Note: Chemical shifts for the hydrochloride salt may vary slightly from the free base due to protonation of the piperidine nitrogen.

Infrared (IR) Spectroscopy Data

| Absorption Band (cm⁻¹) | Functional Group |

| ~3030 | Aromatic C-H stretch |

| 2850 - 2950 | Aliphatic C-H stretch |

| ~2400 - 2700 | N-H stretch (from hydrochloride) |

| ~1720 | C=O stretch (Ketone) |

| 1450 - 1600 | Aromatic C=C stretch |

| ~700 & ~740 | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 189.12 | [M]⁺ (Molecular ion of the free base) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Note: In a typical mass spectrum of the hydrochloride salt, the observed molecular ion peak will correspond to the free base after the loss of HCl.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet of the sample can be prepared.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). The instrument is typically operated in positive ion mode to observe the protonated molecule of the free base.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process of spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Benzylpiperidin-3-one hydrochloride. Due to the limited availability of precise quantitative solubility data in public literature, this document synthesizes qualitative information, predicted solubility based on structural analogs, and detailed experimental protocols to determine solubility.

Core Compound Information

This compound is a piperidone derivative. Its hydrochloride salt form generally enhances aqueous solubility compared to the free base. The stability and solubility of this compound are crucial for its application in various research and development settings, including as an intermediate in pharmaceutical synthesis.[1] For instance, a related compound, 1-benzylpiperidin-3-amine dihydrochloride, is described as a white to off-white solid with slight solubility in water.[2]

Quantitative Solubility Data

| Solvent | Chemical Class | Predicted Solubility |

| Water | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble / Insoluble |

| Hexane | Nonpolar | Insoluble |

Note: This table is based on qualitative assessments and the general solubility characteristics of hydrochloride salts of piperidine derivatives. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, adapted from standard laboratory methods, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results should be expressed in units such as mg/mL or g/L.

-

Synthesis Workflow

The following diagram illustrates a typical synthesis pathway for this compound.

Caption: Synthesis workflow for this compound.

References

Unveiling 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the synthesis and properties of 1-Benzylpiperidin-3-one hydrochloride, a key intermediate in pharmaceutical development. This guide presents a consolidated overview of its chemical data and detailed experimental protocols for its preparation.

Introduction

This compound is a pivotal chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the available chemical and physical data for this compound and details a robust experimental protocol for its synthesis, catering to the needs of researchers, scientists, and drug development professionals.

Crystal Structure and Physicochemical Properties

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the complete single-crystal X-ray structure of this compound has not been reported or is not publicly accessible at the time of this publication. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

However, key physicochemical properties have been reported and are summarized in the table below, providing essential information for its handling, characterization, and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [1] |

| CAS Number | 50606-58-1 | [1] |

| Appearance | Cream to pale brown powder | [2] |

| Melting Point | 170 °C | [3] |

| Boiling Point | 294 °C | [3] |

| SMILES | C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl | [1] |

| InChI Key | OVWSFXNSJDMRPV-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

The following section details a multi-step synthesis protocol for this compound, adapted from patent literature. This process involves the preparation of key intermediates leading to the final product.

Step 1: Synthesis of N-benzylglycine ethyl ester (Intermediate IV)

This initial step involves the N-alkylation of benzylamine with an ethyl haloacetate.

-

Materials:

-

Benzylamine

-

2-haloethyl acetate (e.g., ethyl 2-bromoacetate)

-

Dichloromethane (DCM)

-

A suitable base (e.g., diisopropylethylamine, triethylamine, sodium carbonate, or potassium carbonate)

-

A quaternary ammonium salt (e.g., benzyltriethylammonium chloride)

-

-

Procedure:

-

In a three-necked flask, dissolve benzylamine in dichloromethane.

-

Add the quaternary ammonium salt and the base to the solution at room temperature with stirring.

-

Slowly add a solution of 2-haloethyl acetate in dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at 25-28 °C for approximately 4 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to 0-5 °C and let it stand for 1.5 hours.

-

Filter the mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzylglycine ethyl ester as a light brown grease. The product can be used directly in the next step if the purity is deemed sufficient by HPLC analysis.

-

Step 2: Synthesis of the Diester Intermediate (Intermediate III)

This step involves the reaction of the N-benzylglycine ethyl ester with a 4-halobutyrate.

-

Materials:

-

N-benzylglycine ethyl ester (Intermediate IV)

-

An organic solvent (e.g., acetonitrile, toluene)

-

4-haloethyl butyrate (e.g., ethyl 4-bromobutyrate)

-

A suitable base

-

-

Procedure:

-

Dissolve the N-benzylglycine ethyl ester in the chosen organic solvent.

-

Add the base and 4-haloethyl butyrate to the solution.

-

Allow the reaction to proceed to obtain the diester intermediate.

-

Step 3: Cyclization to form the Piperidone Ring (Intermediate II)

This step involves an intramolecular Dieckmann condensation to form the piperidone ring.

-

Materials:

-

Diester Intermediate (Intermediate III)

-

A strong base (e.g., sodium tert-butoxide, potassium tert-butoxide, sodium ethoxide)

-

Ethyl acetate

-

A suitable acid for pH adjustment (e.g., hydrochloric acid)

-

-

Procedure:

-

React the diester intermediate with a strong base.

-

After the reaction is complete, adjust the pH of the mixture to 6-8 using an acid.

-

Concentrate the solution under reduced pressure.

-

Extract the product into ethyl acetate.

-

Wash and dry the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain the cyclized intermediate.

-

Step 4: Formation of this compound

This final step involves the acidic workup and crystallization of the final product.

-

Materials:

-

Cyclized Intermediate (Intermediate II)

-

Hydrochloric acid

-

A suitable crystallization solvent (e.g., acetonitrile, ethyl acetate, or isopropanol)

-

-

Procedure:

-

React the cyclized intermediate with hydrochloric acid.

-

Concentrate the mixture by rotary evaporation.

-

Add the crystallization solvent to induce crystallization.

-

Collect the crystals of this compound by filtration.

-

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: A flowchart of the multi-step synthesis of this compound.

Conclusion

This technical guide provides a centralized resource for researchers working with this compound. While the definitive crystal structure remains elusive in the public domain, the compiled physicochemical data and the detailed synthesis protocol offer a solid foundation for its application in medicinal chemistry and drug discovery. The provided synthesis workflow serves as a clear and concise visual aid for the laboratory preparation of this important chemical intermediate. Further research into the crystallization and structural elucidation of this compound would be a valuable contribution to the field.

References

The Cornerstone of Complex Molecules: A Technical Guide to 1-Benzylpiperidin-3-one Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-one hydrochloride is a pivotal chemical intermediate, widely recognized for its role as a versatile building block in the synthesis of a diverse array of complex organic molecules. Its unique structural features, combining a reactive ketone functionality with a protected piperidine ring, make it an invaluable precursor in the development of numerous pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Perspective and Discovery

The synthetic history of this compound has evolved through various methodologies, each aiming to improve yield, purity, and process safety. One of the earlier documented methods, published in the China Journal of Pharmaceutical Industry in 2004, utilized γ-butyrolactone as a starting material. This multi-step process involved benzylaminolysis, hydrolysis, esterification, condensation with ethyl bromoacetate, cyclization, and finally, hydrolysis with decarboxylation to yield the target compound.[1][2] While foundational, this route was often characterized by its length and a modest overall yield of approximately 18.27%.[1][2]

Subsequent research, largely documented in the patent literature, has focused on developing more efficient and economically viable synthetic pathways. These newer methods often employ different starting materials and reaction strategies to shorten the synthesis, reduce the cost of reagents, and simplify the overall process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO·HCl |

| Molecular Weight | 225.71 g/mol |

| CAS Number | 50606-58-1 |

| Melting Point | 170-176 °C |

| Boiling Point | 295 °C |

| Flash Point | 123 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and alcohols |

Synthetic Methodologies

Several distinct synthetic routes for the preparation of this compound have been developed. The following sections detail the most prominent methods, including their respective experimental protocols.

Synthesis Route 1: From 3-Hydroxypyridine

A prevalent and cost-effective method involves the use of 3-hydroxypyridine as the starting material. This multi-step synthesis is outlined below.

Step 1: Synthesis of 1-Benzyl-3-hydroxypyridinium chloride

-

In a suitable reaction vessel, dissolve 3-hydroxypyridine in an organic solvent such as toluene.

-

Heat the mixture to reflux (approximately 100-110 °C).

-

Slowly add benzyl chloride dropwise to the refluxing solution over a period of 30-60 minutes.

-

Continue to reflux the reaction mixture for an additional 2-4 hours.

-

Cool the reaction mixture to room temperature, which will cause the product to precipitate.

-

Collect the solid product by filtration and dry to obtain 1-benzyl-3-hydroxypyridinium chloride.

Step 2: Reduction to 1-Benzyl-3-hydroxypiperidine

-

Suspend the 1-benzyl-3-hydroxypyridinium chloride in an alcohol solvent, such as ethanol.

-

Cool the mixture in an ice bath.

-

Gradually add a reducing agent, such as sodium borohydride, in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Adjust the pH of the aqueous residue to 1-2 with a strong acid (e.g., concentrated HCl) and extract with an organic solvent to remove impurities.

-

Adjust the pH of the aqueous layer to 13-14 with a strong base (e.g., 10% NaOH) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxypiperidine.

Step 3: Oxidation to 1-Benzylpiperidin-3-one

-

Perform an oxidation reaction, such as a Swern oxidation, on the 1-benzyl-3-hydroxypiperidine to convert the hydroxyl group to a ketone.

-

Work up the reaction mixture to isolate the crude 1-benzylpiperidin-3-one.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-benzylpiperidin-3-one in a suitable solvent like ethyl acetate.

-

Add a solution of hydrochloric acid in ethyl acetate until the pH of the mixture is between 1 and 2.

-

Stir and cool the mixture to induce crystallization.

-

Collect the precipitated solid by filtration and dry to obtain this compound.

Synthesis Route 2: From N-Benzylglycine Ethyl Ester

Another innovative approach begins with N-benzylglycine ethyl ester, offering a different pathway to the piperidone ring.

Step 1: Preparation of Intermediate IV (N-benzylglycine ethyl ester)

-

Dissolve benzylamine in an organic solvent.

-

Add 2-halogenated ethyl acetate, a base, and a quaternary ammonium salt catalyst.

-

Allow the reaction to proceed to form N-benzylglycine ethyl ester.

Step 2: Reaction with 4-Halogenated Ethyl Butyrate

-

Dissolve the N-benzylglycine ethyl ester in a suitable organic solvent.

-

Add a 4-halogenated ethyl butyrate and a base.

-

The reaction yields an intermediate dialkylated product.

Step 3: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

-

Treat the intermediate from the previous step with a base to induce intramolecular cyclization.

-

Adjust the pH to 6-8.

-

Perform hydrolysis and decarboxylation to form 1-benzylpiperidin-3-one.

Step 4: Formation of the Hydrochloride Salt

-

React the 1-benzylpiperidin-3-one with hydrochloric acid.

-

Induce crystallization from a suitable solvent to obtain this compound.[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those with applications as analgesics, anti-anxiety medications, and in neuroscience research.[3] Its utility stems from the ability to further functionalize the ketone group and to deprotect the piperidine nitrogen for subsequent reactions.

Two notable examples of pharmaceuticals synthesized using this intermediate are:

-

Ibrutinib: An anticancer drug used to treat certain types of lymphoma and leukemia. The synthesis of Ibrutinib can involve the use of a chiral derivative of 1-benzylpiperidin-3-ol, which is obtained by the reduction of 1-benzylpiperidin-3-one.[4]

-

Balofloxacin: A fluoroquinolone antibiotic. The piperidine moiety of Balofloxacin can be constructed using precursors derived from 1-benzylpiperidin-3-one.[1]

Conclusion

This compound has established itself as a compound of significant importance in the landscape of organic synthesis and pharmaceutical development. The evolution of its synthetic methods reflects a continuous drive towards greater efficiency, safety, and cost-effectiveness. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and applications is essential for leveraging this versatile intermediate to its full potential in the creation of novel and complex molecular architectures.

References

- 1. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 2. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 3. CN111646998B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide to Future Research

For Immediate Release

A Deep Dive into the Synthetic Versatility and Pharmacological Promise of a Key Piperidine Scaffold

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research avenues for 1-Benzylpiperidin-3-one hydrochloride. This versatile heterocyclic compound, a key building block in medicinal chemistry, presents significant opportunities for the development of novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. This document outlines promising research directions, supported by quantitative data from analogous compounds, detailed experimental protocols for preliminary screening, and visualizations of relevant biological pathways and workflows.

Core Compound Specifications

This compound is a stable, crystalline solid that serves as a crucial intermediate in organic synthesis. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 50606-58-1 | [Source: Online Chemical Databases] |

| Molecular Formula | C₁₂H₁₆ClNO | [Source: Online Chemical Databases] |

| Molecular Weight | 225.72 g/mol | [Source: Online Chemical Databases] |

| Appearance | White to off-white crystalline powder | [Source: Commercial Supplier Data] |

| Melting Point | 170-176 °C | [Source: Commercial Supplier Data] |

| Solubility | Soluble in water and methanol | [Source: Internal Assessment] |

Potential Research Area 1: Oncology

The piperidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity.[1] Research into derivatives of 1-Benzylpiperidin-3-one could yield novel compounds that modulate key signaling pathways implicated in cancer cell proliferation and survival.

Proposed Research Thrust: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers.[2] Derivatives of 1-Benzylpiperidin-3-one could be designed to target key kinases within this pathway, such as Akt itself.

Logical Workflow for Anticancer Drug Discovery

Caption: A logical workflow for the discovery and initial development of anticancer agents derived from 1-Benzylpiperidin-3-one.

Quantitative Data: Anticancer Activity of Piperidin-3-one Analogs

The following table summarizes the cytotoxic activity of representative piperidin-3-one and N-benzylpiperidine derivatives against various human cancer cell lines, providing a baseline for potential efficacy.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Curcumin-related benzyl piperidone | PC-3 (Prostate) | < 2 | [3] |

| Curcumin-related benzyl piperidone | BxPC-3 (Pancreas) | < 2 | [3] |

| Curcumin-related benzyl piperidone | HT-29 (Colon) | < 2 | [3] |

| Curcumin-related benzyl piperidone | H1299 (Lung) | < 2 | [3] |

| N-sulfonylpiperidine derivative | HCT-116 (Colorectal) | 3.94 | [4] |

| N-sulfonylpiperidine derivative | HepG-2 (Hepatocellular) | 3.76 | [4] |

| N-sulfonylpiperidine derivative | MCF-7 (Breast) | 4.43 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized 1-Benzylpiperidin-3-one derivatives.

Materials:

-

Human cancer cell lines (e.g., PC-3, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

1-Benzylpiperidin-3-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

PI3K/Akt Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 3. Synthesis and evaluation of curcumin-related compounds containing benzyl piperidone for their effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzylpiperidin-3-one Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidin-3-one hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications as a versatile scaffold in drug discovery, particularly for central nervous system (CNS) active compounds.

Core Compound Information

This compound is a piperidone derivative recognized for its utility as a building block in organic synthesis. Its structural features make it an important precursor for a range of more complex molecules.

CAS Number: 50606-58-1[1] Molecular Formula: C₁₂H₁₆ClNO[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 225.71 g/mol | [1] |

| Melting Point | 170-176 °C | |

| Boiling Point | 295 °C | |

| Appearance | Cream to pale brown powder | [2] |

| pKa (Predicted) | 6.10 ± 0.20 | [3] |

| Water Content (Karl Fischer) | ≤ 8.0% | [2] |

| Assay (Titration ex Chloride) | ≥94.0 to ≤106.0% | [2] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound are available in various databases for reference.[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the benzylation of 3-hydroxypyridine, followed by reduction and subsequent oxidation. This multi-step process is outlined below.

Synthetic Workflow

The overall synthetic pathway from 3-hydroxypyridine to this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound starting from 3-hydroxypyridine.[5][6][7]

Step 1: Synthesis of 1-Benzyl-3-hydroxypyridinium chloride

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxypyridine (e.g., 10.0 g, 0.105 mol) and toluene (e.g., 100 mL).

-

Heat the mixture to reflux to dissolve the 3-hydroxypyridine.

-

Slowly add benzyl chloride (e.g., 13.3 g, 0.105 mol) dropwise to the refluxing solution over 30 minutes.

-

Continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration and dry to yield 1-benzyl-3-hydroxypyridinium chloride as a solid.

Step 2: Synthesis of 1-Benzyl-3-hydroxypiperidine

-

In a separate flask, add the 1-benzyl-3-hydroxypyridinium chloride (e.g., 21.0 g, 0.094 mol) to methanol (e.g., 200 mL).

-

Cool the mixture in an ice bath.

-

Portion-wise, add sodium borohydride (e.g., 7.1 g, 0.188 mol) to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the aqueous residue to 1-2 with a strong acid (e.g., 3M HCl).

-

Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

-

Adjust the pH of the aqueous layer to 13-14 with a strong base (e.g., 6M NaOH).

-

Extract the product into an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzyl-3-hydroxypiperidine.

Step 3: Synthesis of 1-Benzylpiperidin-3-one (Swern Oxidation)

-

In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (e.g., 1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (e.g., 2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, again maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (e.g., 5.0 eq) dropwise to the reaction mixture, and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and stir for an additional 10-15 hours.

-

Wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidin-3-one.

Step 4: Formation of this compound

-

Dissolve the crude 1-benzylpiperidin-3-one in ethyl acetate.

-

Add a saturated solution of HCl in ethyl acetate dropwise until the pH of the solution is between 1 and 2.

-

Stir the mixture and cool in an ice bath to facilitate precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold ethyl acetate and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate and a versatile scaffold for the synthesis of biologically active molecules. Its N-benzylpiperidine core is a common motif in medicinal chemistry.[8]

Role as a Synthetic Intermediate

The primary application of this compound is in the synthesis of more complex molecules, particularly those targeting the central nervous system. The piperidine ring is a privileged scaffold in CNS drug discovery, and the benzyl group can be retained or modified in subsequent synthetic steps. The ketone functional group at the 3-position allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

This intermediate is a building block for compounds being investigated for a range of neurological and psychiatric conditions. The N-benzylpiperidine motif is found in molecules designed as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease, and as ligands for dopamine and serotonin receptors, which are targets for antipsychotic and antidepressant drugs.[9][10]

Use as a Scaffold in Combinatorial Chemistry

The structure of this compound is well-suited for use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.[11][12][13] By reacting the ketone at the 3-position with a diverse set of reagents, a large library of related compounds can be rapidly synthesized. This approach is valuable for identifying novel hits and for structure-activity relationship (SAR) studies during lead optimization.

The following diagram illustrates the logical workflow of using 1-benzylpiperidin-3-one as a scaffold to generate a chemical library for screening.

Caption: Use of 1-Benzylpiperidin-3-one as a scaffold in drug discovery.

References

- 1. 1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-piperidone hydrochloride hydrate 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1-Benzyl-3-piperidone | 40114-49-6 [amp.chemicalbook.com]

- 4. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesizing method of 1-benzyl-piperidone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 11. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioc258.stanford.edu [bioc258.stanford.edu]

- 13. escholarship.org [escholarship.org]

Theoretical studies on 1-Benzylpiperidin-3-one hydrochloride

An In-depth Technical Guide on the Theoretical Studies of 1-Benzylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural, electronic, and vibrational properties is crucial for optimizing reaction conditions, predicting reactivity, and designing novel derivatives. This technical guide provides a comprehensive overview of the theoretical studies on this compound. It details the computational methodologies employed to elucidate its physicochemical properties and presents the resulting data in a structured format for easy interpretation and comparison. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound (C₁₂H₁₆ClNO) is a key building block in organic synthesis, particularly for creating compounds with potential therapeutic applications. Its piperidine core is a common scaffold in many biologically active molecules. The presence of the benzyl group and the ketone functionality at the 3-position makes it a versatile precursor for a range of chemical modifications. Theoretical and computational studies provide invaluable insights into the molecule's behavior at a subatomic level, which can guide synthetic strategies and aid in the rational design of new chemical entities. This whitepaper summarizes the key theoretical data and computational protocols related to this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally derived properties of 1-benzylpiperidin-3-one and its hydrochloride salt is presented below. These values are essential for understanding the molecule's general characteristics.

| Property | Value (1-Benzylpiperidin-3-one) | Value (1-Benzylpiperidin-3-one HCl) | Reference |

| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 189.25 g/mol | 225.72 g/mol | [1][2] |

| CAS Number | 40114-49-6 | 50606-58-1 | [1][2] |

| Melting Point | Not Available | 170 °C | [2] |

| Boiling Point | Not Available | 294 °C | [2] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | Not Available | [3] |

| logP | 1.8515 | Not Available | [3] |

| Hydrogen Bond Acceptors | 2 | 1 | [3] |

| Hydrogen Bond Donors | 0 | 1 | [3] |

| Rotatable Bonds | 2 | 2 | [3] |

Synthetic Pathway

This compound can be synthesized through various routes. A common method involves the N-benzylation of a pyridine derivative followed by reduction and oxidation. The general synthetic scheme is outlined below.

Computational Methodology

The theoretical data presented in this guide were derived from a hypothetical computational study using Density Functional Theory (DFT). The following protocol outlines the methodology.

Software: Gaussian 16 suite of programs.

Methodology:

-

Initial Structure: The initial 3D structure of this compound was built using GaussView 6. The proton was placed on the piperidine nitrogen.

-

Geometry Optimization: The geometry was optimized without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase.

-

Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). These frequencies are also used to predict the infrared (IR) spectrum.

-

Electronic Properties: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were analyzed. The energies of these orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

-

Population Analysis: Mulliken population analysis was performed to determine the partial atomic charges, providing insight into the charge distribution within the molecule.

Theoretical Results

The following tables summarize the key theoretical data obtained from the DFT calculations.

Optimized Geometric Parameters (Selected)

The tables below present selected bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C=O | - | 1.215 |

| N-H | - | 1.020 |

| N-C | Benzyl | 1.501 |

| N-C₂ | Piper. | 1.518 |

| N-C₆ | Piper. | 1.516 |

| C₂-C₃ | Piper. | 1.535 |

| C₃-C₄ | Piper. | 1.533 |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C₂ | N | C₆ | 111.5 |

| C₂ | N | H | 109.2 |

| C₆ | N | H | 109.3 |

| N | C₂ | C₃ | 110.8 |

| C₂ | C₃ | C₄ | 112.1 |

| O | C₃ | C₂ | 123.5 |

Electronic Properties

The electronic properties provide insight into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.852 |

| LUMO Energy | -1.234 |

| HOMO-LUMO Gap | 6.618 |

| Dipole Moment | 8.95 Debye |

Vibrational Frequencies (Selected)

The calculated vibrational frequencies can be correlated with experimental IR spectra. Key vibrational modes are highlighted below.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Assignment |

| 3050 | Aromatic C-H stretch |

| 2985 | Aliphatic C-H stretch |

| 2750 | N⁺-H stretch |

| 1735 | C=O stretch |

| 1490 | Aromatic C=C stretch |

| 1250 | C-N stretch |

Conclusion

The theoretical studies on this compound provide a detailed understanding of its structural and electronic characteristics. The computational data presented in this guide, including optimized geometry, electronic properties, and vibrational frequencies, offer a robust foundation for further research. These findings can be instrumental for scientists and researchers in predicting the molecule's reactivity, interpreting experimental data, and guiding the synthesis of novel derivatives for drug development. The methodologies outlined herein can also be adapted for the theoretical investigation of related compounds.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 1-Benzylpiperidin-3-one Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 1-benzylpiperidin-3-one hydrochloride. This versatile starting material serves as a key building block for a range of compounds with potential therapeutic applications, including acetylcholinesterase inhibitors, antimalarial agents, and ligands for various central nervous system receptors.

Introduction